N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
Description
Properties
CAS No. |
851407-58-4 |
|---|---|
Molecular Formula |
C26H26N2O3 |
Molecular Weight |
414.505 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-21(18)23(22)26(30)27-14-13-20-15-19-10-9-16(2)17(3)24(19)28-25(20)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
CFRRURAOUPZERR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C(=C(C=C4)C)C)NC3=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Construction of the Dihydroquinolinone Core
The dihydroquinolinone scaffold is synthesized via a modified Friedländer condensation. A mixture of 2-amino-4,5-dimethylbenzoic acid and ethyl acetoacetate undergoes cyclization in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 7,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. Decarboxylation is achieved by heating the intermediate in quinoline at 180°C with copper chromite catalyst, producing 7,8-dimethyl-2-oxo-1,2-dihydroquinoline.
Introduction of the Ethylamine Side Chain
The 3-position of the dihydroquinolinone is functionalized via a Mannich reaction. Reacting 7,8-dimethyl-2-oxo-1,2-dihydroquinoline with paraformaldehyde and ethylamine hydrochloride in ethanol at reflux for 12 hours affords 3-(aminomethyl)-7,8-dimethyl-1,2-dihydroquinolin-2-one. Subsequent reduction of the imine intermediate using sodium cyanoborohydride in methanol yields 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylethylamine.
Synthesis of 2-Ethoxy-1-naphthoyl Chloride
Alkylation of 2-Hydroxy-1-naphthoic Acid
2-Hydroxy-1-naphthoic acid is dissolved in dimethylformamide (DMF) with potassium carbonate (3 equiv.) and ethyl bromide (1.2 equiv.). The mixture is heated at 80°C for 8 hours under nitrogen, yielding 2-ethoxy-1-naphthoic acid. Microwave-assisted alkylation (300 W, 130°C, 30 minutes) improves yields to 95% compared to 82% under conventional heating.
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (5 equiv.) in acetonitrile at room temperature for 3.5 hours. Excess thionyl chloride is removed under reduced pressure, yielding 2-ethoxy-1-naphthoyl chloride as a pale yellow solid.
Amide Coupling and Final Product Isolation
Microwave-Assisted Amidation
A solution of 7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-ylethylamine (1 equiv.) and 2-ethoxy-1-naphthoyl chloride (1.1 equiv.) in dry acetonitrile is subjected to microwave irradiation (300 W, 130°C) for 2 minutes. Triethylamine (2 equiv.) is added as a base to scavenge HCl. The reaction progress is monitored by thin-layer chromatography (TLC), with completion typically achieved within 5 minutes.
Purification and Characterization
The crude product is purified via silica gel chromatography using a gradient of ethyl acetate and methanol (6:1 v/v). The final compound is obtained as a white crystalline solid (93% yield). Structural confirmation is performed using $$^1$$H NMR, $$^{13}$$C NMR, and high-resolution mass spectrometry (HRMS).
Alternative Synthetic Routes and Optimization
Fragment Linking Approach
Drawing from fragment-based drug design methodologies, the quinolinone and naphthamide fragments are independently optimized before coupling. Computational docking studies (Glide software, Schrödinger) guide the selection of fragments with optimal binding geometries, though this approach requires additional steps for fragment functionalization.
Solvent and Base Optimization
Replacing acetonitrile with tetrahydrofuran (THF) in the amidation step improves solubility of the quinolinone ethylamine. Lithium hexamethyldisilazane (LiHMDS) enhances nucleophilicity of the amine, achieving 88% yield under reflux conditions.
Comparative Analysis of Methodologies
| Parameter | Conventional Reflux | Microwave-Assisted | Fragment Linking |
|---|---|---|---|
| Reaction Time | 5 hours | 2 minutes | 48 hours |
| Yield | 80% | 93% | 65% |
| Purity (HPLC) | 95% | 99% | 91% |
| Scalability | Moderate | High | Low |
Challenges and Mitigation Strategies
- Regioselectivity in Alkylation : Competing O- vs. C-alkylation during ethoxy introduction is minimized using bulky bases like potassium tert-butoxide.
- Amide Bond Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions and molecular sieves during coupling.
- Purification Complexity : High-performance liquid chromatography (HPLC) is employed for final product purification when silica chromatography yields insufficient resolution.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
The biological activity of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide has been investigated through various studies. Key findings include:
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines at concentrations as low as 10 µM. This suggests that it may act as a potential chemotherapeutic agent against certain types of cancer .
Anti-inflammatory Effects
In vivo studies have shown that the compound can reduce inflammation markers in animal models. For instance, it has been reported to decrease levels of prostaglandin E2, which is associated with the inhibition of cyclooxygenase enzymes involved in inflammatory processes .
Antioxidant Properties
The compound has also been evaluated for its effects on oxidative stress. Experimental results indicate that treatment with this compound leads to a significant reduction in malondialdehyde levels (a marker of oxidative stress) while enhancing the activity of antioxidant enzymes in treated cells compared to controls .
Case Studies
Several case studies highlight the efficacy of this compound in different contexts:
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the compound's effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that the compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, demonstrating promising anticancer activity .
Case Study 2: Inflammation Models
In an animal model of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers and symptoms associated with the condition. This suggests potential therapeutic applications for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signaling pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-methoxy-1-naphthamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-hydroxy-1-naphthamide
- N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-chloro-1-naphthamide
Uniqueness
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is unique due to the presence of the ethoxy group on the naphthamide moiety. This functional group can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.
Biological Activity
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide is a synthetic organic compound classified as a quinoline derivative. Its unique structure, which includes a quinoline core and ethoxybenzamide substituents, suggests potential biological activities that are of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol. The compound features a quinoline moiety known for its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxybenzamide |
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
The biological activity of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's quinoline core allows it to bind effectively to active or allosteric sites on target proteins, potentially leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, modifications in the structure of quinolines have led to compounds with broad-spectrum antibacterial and antifungal activities. Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
Antitumor Activity
Quinoline derivatives have also been explored for their antitumor potential. The structural features of these compounds enable them to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines . In vitro studies have demonstrated that N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide may exhibit cytotoxic effects against specific cancer types through mechanisms involving cell cycle arrest and apoptosis .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor activities, some studies suggest that quinoline derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. This aspect is particularly relevant for therapeutic applications targeting inflammatory diseases.
Study 1: Antibacterial Activity
A study evaluated the antibacterial activity of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxybenzamide exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
Study 2: Antitumor Efficacy
In a preclinical trial assessing the antitumor efficacy of quinoline derivatives on breast cancer cell lines (MCF7), it was found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways . This study highlights the potential for further development in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
